2-Amino-5-fluorobenzophenone
Description
Benzophenones with amino and halogen substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science. These compounds typically feature a benzophenone backbone (two benzene rings linked by a ketone group) modified with functional groups such as amino (-NH₂), fluoro (-F), chloro (-Cl), bromo (-Br), or nitro (-NO₂) at specific positions. The fluorine atom at the 5-position in 2-amino-5-fluorobenzophenone likely enhances its electron-withdrawing properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMFWQZXXWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzophenone typically involves the condensation of o-fluorobenzoyl chloride with aniline derivatives under specific conditions. One common method includes the use of zinc chloride as a catalyst. The reaction is carried out at high temperatures to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures a higher yield and purity of the final product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-5-fluorobenzophenone serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for the development of drug candidates with enhanced efficacy and specificity. For instance, it has been utilized in the synthesis of novel benzodiazepines that exhibit improved therapeutic profiles compared to existing medications .
Case Study:
A study highlighted the synthesis of a series of GABA receptor modulators using this compound as a starting material. These compounds demonstrated significant activity in relaxing airway smooth muscle, indicating potential applications in treating respiratory conditions .
Formulation of Advanced Materials:
This compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its incorporation enhances the thermal stability and chemical resistance of these materials, making them suitable for demanding applications.
Example Application:
Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal resistance .
Biological Research
Study of Enzyme Interactions:
Researchers use this compound to investigate enzyme interactions and cellular processes. This research provides insights into biochemical pathways that could lead to new therapeutic strategies.
Case Study:
In a study focusing on enzyme kinetics, this compound was used to probe interactions between specific enzymes and substrates, revealing critical information about reaction mechanisms and potential inhibitors .
Environmental Monitoring
Pollutant Detection:
The compound plays a role in environmental monitoring by aiding in the detection of pollutants in water samples. Its application helps industries comply with regulatory standards and ensures public safety.
Data Table: Environmental Applications
| Application Area | Detection Type | Significance |
|---|---|---|
| Water Quality Testing | Detection of heavy metals | Ensures compliance with environmental regulations |
| Soil Analysis | Monitoring pesticide residues | Protects ecosystems from contamination |
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-Amino-5-fluorobenzophenone with structurally related benzophenone derivatives, focusing on molecular properties, applications, and research findings.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity: Fluorine (electron-withdrawing) vs. Chlorine/Bromine (electron-withdrawing but bulkier): Fluorinated analogs like this compound may exhibit higher metabolic stability compared to chloro/bromo derivatives, making them favorable in drug design . Nitro Group: 2-Amino-5-nitrobenzophenone’s nitro substituent increases electrophilicity, facilitating reactions like nucleophilic aromatic substitution, but may also confer toxicity .
Biological Activity: 2-Amino-5-chlorobenzophenone is explicitly noted as a biochemical reagent, suggesting utility in enzyme inhibition studies or as a protein-binding scaffold . Brominated analogs (e.g., 2-amino-5-bromo-2'-fluorobenzophenone) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts .
Synthetic Utility: Dichloro and nitro derivatives are often intermediates in synthesizing heterocycles (e.g., benzodiazepines or quinazolines) . Fluorinated benzophenones are pivotal in positron emission tomography (PET) tracer development, though this application is inferred from structural analogs .
Biological Activity
2-Amino-5-fluorobenzophenone (AFB) is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to AFB, including case studies and data tables that summarize its effects.
- Molecular Formula : C13H10FNO
- Molecular Weight : 229.23 g/mol
- CAS Number : 84845-10-1
- Melting Point : 108-110 °C
- Boiling Point : 365 °C
AFB exhibits biological activity through various mechanisms, primarily involving interactions with cellular targets that modulate biochemical pathways. Research indicates that AFB can influence enzyme activity, particularly in relation to neurotransmitter systems.
Enzyme Inhibition
AFB has been studied for its inhibitory effects on several enzymes:
- Catechol-O-methyltransferase (COMT) : AFB is known to interact with COMT, an enzyme critical for the metabolism of catecholamines. Inhibition of this enzyme can lead to increased levels of dopamine and norepinephrine, potentially affecting mood and cognitive functions .
Biological Activities
The biological activities of AFB include:
Antimicrobial Activity
AFB has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.
- Fungi : Effective against certain fungal strains, indicating potential applications in antifungal therapies.
Cytotoxicity
AFB has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported:
- IC50 Values : The concentration required to inhibit cell growth by 50% varies among different cancer cell lines, with some studies indicating IC50 values in the low micromolar range .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Research into the SAR of AFB has revealed that modifications to the fluorine atom and amino group can significantly alter its biological activity. For instance:
- Substituting the fluorine with other halogens may enhance or reduce antimicrobial efficacy.
- Variations in the amino group can affect enzyme inhibition potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-fluorobenzophenone, and how can reaction efficiency be optimized?
- Methodology : Utilize halogenated precursors (e.g., bromo or chloro analogs) as starting materials. Nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce fluorine or amino groups. Optimize reaction conditions by screening catalysts (e.g., Pd/C for coupling), solvents (polar aprotic solvents like DMF), and temperatures (80–120°C). Monitor progress via TLC or HPLC .
- Key Consideration : Ensure anhydrous conditions for NAS to minimize hydrolysis side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodology :
- NMR : Use , , and NMR to confirm structure. For , reference CFCl as an internal standard.
- XRD : Resolve crystallographic ambiguities (e.g., hydrogen bonding patterns) via single-crystal X-ray diffraction .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight; address impurity peaks by correlating with HPLC retention times.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the electronic properties of this compound derivatives?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis absorption or redox potentials.
- Validate experimentally using cyclic voltammetry or spectroscopic ellipsometry.
- Address discrepancies by adjusting solvent effects or explicit hydrogen-bonding models in simulations .
Q. What methodologies are effective for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodology :
- Conduct accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) at 40–60°C.
- Monitor degradation via HPLC-UV or LC-MS.
- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Reference storage guidelines for halogenated aromatics (e.g., 0–6°C for light-sensitive analogs) .
Q. How can regioselectivity challenges be addressed during the functionalization of this compound's aromatic rings?
- Methodology :
- Use directing groups (e.g., -NO) or protect the amine with Boc/Troc groups to control electrophilic substitution sites.
- For fluorinated positions, leverage steric effects (e.g., meta-fluorine’s deactivating influence) to guide reactivity. Compare results with chloro/bromo analogs to infer electronic trends .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodology :
- Use silica gel chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate polar byproducts.
- Recrystallize from ethanol/water mixtures for high-purity crystalline yields (>95% by HPLC). Validate purity via melting point consistency (e.g., compare with literature values for analogs) .
Notes
- Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. XRD) to resolve structural ambiguities. For computational-experimental mismatches, refine solvation models or verify experimental conditions .
- Ethical Compliance : Adhere to safety protocols for handling fluorinated aromatics (e.g., use fume hoods, PPE) as per SDS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
